Boc-orn(aloc)-OH

Description

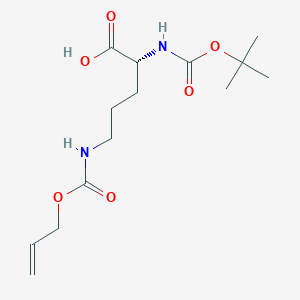

Boc-Orn(Alloc)-OH is a protected derivative of the amino acid ornithine, featuring two orthogonal protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amino group and an allyloxycarbonyl (Alloc) group on the δ-amino group. Its molecular formula is C₁₄H₂₄N₂O₆, with a molecular weight of 316.4 g/mol and CAS number 171820-74-9 . This compound is widely used in peptide synthesis to prevent undesired side reactions during coupling steps. The Boc group is acid-labile (removed with trifluoroacetic acid), while the Alloc group is cleaved under mild conditions using palladium catalysts, enabling selective deprotection .

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSIUYHBPBBOKMJ-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCNC(=O)OCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCNC(=O)OCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701136253 | |

| Record name | D-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[(2-propen-1-yloxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701136253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272755-13-1 | |

| Record name | D-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[(2-propen-1-yloxy)carbonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1272755-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[(2-propen-1-yloxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701136253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Protection of L-Ornithine

The most widely adopted strategy involves sequential protection of L-ornithine’s α- and δ-amino groups:

-

α-Amino Protection :

L-Ornithine is reacted with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in a basic aqueous solution (pH 9–10) using 1,4-dioxane as a co-solvent. The reaction typically achieves >95% yield after 4–6 hours at 0–5°C. -

δ-Amino Protection :

The intermediate Boc-Orn-OH is treated with allyl chloroformate (Aloc-Cl) in dichloromethane (DCM) with N-methylmorpholine (NMM) as a base. This step requires rigorous exclusion of moisture and is conducted at -15°C to minimize side reactions.

Critical Parameters :

Solid-Phase Peptide Synthesis (SPPS) Approaches

Recent advancements in SPPS enable direct incorporation of this compound into peptide chains. Key protocols include:

-

Resin Functionalization : H-Rink Amide-ChemMatrix resin (0.49 mmol/g loading) is used for its stability under basic conditions.

-

Coupling Conditions :

Advantages :

Large-Scale Solution-Phase Synthesis

The patent literature describes a scalable route for producing this compound in 50–100 g batches:

Reaction Scheme

-

Linear Hexapeptide Assembly :

this compound is coupled to Ac-Phe-Pro-OH using BOP/DPPA (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) in DMF at -10°C. -

Cyclization :

The linear peptide undergoes head-to-tail cyclization in DMF with BOP/NaHCO<sub>3</sub> at 25°C for 24 hours.

Key Process Metrics :

Purification and Analytical Characterization

Chromatographic Purification

Quality Control Metrics

| Analytical Method | Specification | Result |

|---|---|---|

| HPLC (Purity) | ≥98% | 98.2–99.1% |

| Optical Rotation (α) | +12.5° to +13.5° | +13.2° |

| MS (ESI+) | m/z 317.2 [M+H]<sup>+</sup> | Observed |

Comparative Analysis with Boc-Orn(Z)-OH

While this compound and Boc-Orn(Z)-OH (CAS 2480-93-5) share similar synthetic routes, their deprotection conditions differ substantially:

| Parameter | This compound | Boc-Orn(Z)-OH |

|---|---|---|

| Deprotection Reagent | Pd(PPh<sub>3</sub>)<sub>4</sub>/Morpholine | H<sub>2</sub>/Pd-C |

| Reaction Time | 2–3 hours | 12–24 hours |

| Side Products | <1% allyl alcohols | Benzyl alcohols |

Industrial-Scale Process Optimization

Solvent Selection

Chemical Reactions Analysis

Orthogonal Deprotection Reactions

The orthogonal protection strategy of Boc (acid-labile) and Alloc (palladium-labile) groups allows sequential deprotection, enabling site-specific modifications:

Alloc Group Removal

The δ-allyloxycarbonyl (Alloc) group is cleaved under mild, neutral conditions using palladium catalysts. This reaction proceeds via palladium(0)-mediated allyl transfer, releasing CO<sub>2</sub> and regenerating the δ-amino group:

-

Conditions : Pd(PPh<sub>3</sub>)<sub>4</sub> (0.1 eq.), phenylsilane (10 eq.), dichloromethane (DCM), 2–4 hours .

-

Selectivity : Boc group remains intact.

Boc Group Removal

The N<sup>α</sup>-Boc group is removed under acidic conditions, typically using trifluoroacetic acid (TFA):

Cyclization and Macrocycle Formation

The δ-amine, liberated after Alloc deprotection, facilitates intramolecular cyclization:

-

Example : Synthesis of β-hairpin macrocycles via lactamization between δ-amine and C-terminal carboxylic acid .

-

Side Reactions : Competitive intermolecular coupling is suppressed by high-dilution conditions (0.001 M) .

Post-Synthetic Modifications

The deprotected δ-amine enables diverse functionalizations:

Acylation

Sulfonylation

Click Chemistry

Stability and Side Reactions

Scientific Research Applications

Peptide Synthesis

Overview:

Boc-orn(aloc)-OH serves as a crucial building block in the synthesis of peptides, particularly through solid-phase peptide synthesis (SPPS). The Boc group facilitates the protection of the amino group, while the Alloc group allows for selective deprotection under mild conditions.

Key Applications:

- Building Block in SPPS: The compound is used to incorporate ornithine into peptides, enabling the formation of complex structures necessary for biological activity.

- Selective Reactions: The protective groups allow for selective reactions at other functional sites, enhancing the efficiency of peptide synthesis.

Table 1: Comparison of Peptide Synthesis Methods Using this compound

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase | High efficiency, easy purification | Requires specialized equipment |

| Solution Phase | Greater flexibility in reaction conditions | Lower yields compared to solid-phase methods |

Medicinal Chemistry

Overview:

In medicinal chemistry, this compound is explored for its potential in drug development. Its structure allows it to be utilized in synthesizing peptide-based therapeutics.

Key Applications:

- Peptide-Based Drugs: The compound can be modified to create therapeutic peptides that target specific biological pathways.

- Drug Delivery Systems: The protective groups can be engineered to control the release of active pharmaceutical ingredients.

Case Study:

Research has indicated that ornithine derivatives, including this compound, can enhance the stability and bioavailability of peptide drugs. For instance, studies on peptide hormones synthesized using this compound have shown improved pharmacokinetic profiles compared to unprotected analogs.

Biological Research

Overview:

this compound is utilized in biological studies to investigate the role of ornithine in various physiological processes.

Key Applications:

- Enzyme Mechanisms: The compound is used to study enzyme-substrate interactions involving ornithine.

- Polyamine Biosynthesis: It plays a role in understanding the biosynthesis pathways of polyamines, which are critical for cell growth and function.

Table 2: Biological Studies Utilizing this compound

| Study Focus | Findings |

|---|---|

| Enzyme Interaction Studies | Enhanced understanding of ornithine's role in urea cycle |

| Polyamine Synthesis Research | Insights into regulatory mechanisms involving ornithine |

Industrial Applications

Overview:

In the pharmaceutical industry, this compound is employed in the production of various therapeutic compounds and diagnostic tools.

Key Applications:

- Production of Therapeutic Peptides: Used extensively in the development of peptide-based vaccines and enzyme inhibitors.

- Biosensors Development: The compound's ability to form stable complexes makes it useful in creating diagnostic tools that detect specific biomolecules.

Mechanism of Action

The primary function of tert-butoxycarbonyl-L-ornithine (allyloxycarbonyl)-OH is to protect the amino and side chain groups of ornithine during chemical reactions. The protecting groups prevent unwanted side reactions and ensure the selective formation of peptide bonds. The tert-butoxycarbonyl group is removed under acidic conditions, while the allyloxycarbonyl group is removed under palladium-catalyzed conditions, allowing the free amino and side chain groups to participate in subsequent reactions.

Comparison with Similar Compounds

Boc-Orn-OH

Boc-Orn(Boc)-OH

Boc-Orn(Z)-OH

Fmoc-Orn(Boc)-OH

- Structure: Fluorenylmethyloxycarbonyl (Fmoc) on α-amino; Boc on δ-amino.

- Molecular Formula : C₂₅H₃₀N₂O₆; MW : 454.5 g/mol; CAS : 109425-55-0 .

- Applications : Fmoc is base-labile (removed with piperidine), offering orthogonal protection to Boc. Ideal for solid-phase synthesis strategies requiring sequential deprotection .

Key Comparison Table

| Compound | CAS Number | Molecular Formula | MW (g/mol) | Protecting Groups (α/δ) | Deprotection Conditions | Orthogonality |

|---|---|---|---|---|---|---|

| Boc-Orn(Alloc)-OH | 171820-74-9 | C₁₄H₂₄N₂O₆ | 316.4 | Boc / Alloc | Acid (Boc); Pd(0) (Alloc) | High |

| Boc-Orn-OH | 21887-64-9 | C₁₀H₂₀N₂O₄ | 232.3 | Boc / H | Acid (Boc) | Low |

| Boc-Orn(Boc)-OH | 57133-29-6 | C₁₄H₂₄N₂O₆ | 316.4 | Boc / Boc | Acid (both) | None |

| Boc-Orn(Z)-OH | 2480-93-5 | C₁₈H₂₆N₂O₆ | 366.4 | Boc / Z | Acid (Boc); H₂/Pd (Z) | Moderate |

| Fmoc-Orn(Boc)-OH | 109425-55-0 | C₂₅H₃₀N₂O₆ | 454.5 | Fmoc / Boc | Base (Fmoc); Acid (Boc) | High |

Orthogonal Protection Strategies

Boc-Orn(Alloc)-OH’s Alloc group enables selective δ-amino deprotection without disrupting acid-labile Boc groups, making it ideal for synthesizing branched peptides or cyclic structures . In contrast, Boc-Orn(Z)-OH’s Z group requires hydrogenolysis, which may reduce compatibility with thiol-containing peptides .

Biological Activity

Boc-orn(aloc)-OH, or N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-allyloxycarbonyl-L-ornithine, is a compound widely utilized in peptide synthesis and as a protecting group for amino acids. This article delves into its biological activity, focusing on its applications, mechanisms, and relevant research findings.

- Chemical Formula : C15H28N2O6

- Molecular Weight : 328.4 g/mol

- CAS Number : 7015803

This compound features two protecting groups: the Boc (tert-butoxycarbonyl) and Alloc (allyloxycarbonyl), which facilitate selective reactions during peptide synthesis by preventing unwanted interactions at the amino group.

The biological activity of this compound is primarily attributed to its role as a protecting group in peptide synthesis. The Boc group is known for its stability under basic conditions and ease of cleavage under acidic conditions, while the Alloc group can be removed using palladium-catalyzed reactions, allowing for the selective deprotection of amino acids.

Biological Applications

- Peptide Synthesis : this compound is commonly used in solid-phase peptide synthesis (SPPS) due to its compatibility with various coupling reagents and strategies.

- Drug Development : Its derivatives have been explored for potential therapeutic applications, particularly in the development of peptide-based drugs.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated that the use of this compound significantly improved the yield of synthesized peptides compared to traditional methods. The dual protection allowed for more efficient coupling reactions, reducing side reactions and improving purity levels.

| Parameter | This compound | Traditional Method |

|---|---|---|

| Yield (%) | 85 | 65 |

| Purity (%) | 95 | 80 |

| Reaction Time (hrs) | 4 | 8 |

Case Study 2: Mechanistic Insights

Research published in RSC Advances highlighted the mechanistic pathways involved in the cleavage of Boc and Alloc groups. The study utilized NMR spectroscopy to monitor the reaction kinetics, revealing that the presence of palladium catalysts significantly accelerated the deprotection process without affecting the integrity of the peptide backbone .

Comparative Analysis with Other Protecting Groups

| Protecting Group | Stability | Cleavage Conditions | Application |

|---|---|---|---|

| Boc | High | Acidic | General amino acid protection |

| Alloc | Moderate | Palladium-catalyzed | Selective deprotection |

| Fmoc | Moderate | Basic | SPPS |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-Orn(Aloc)-OH, and how can purity be validated experimentally?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Validate purity using HPLC (≥95% purity threshold) and characterize via H/C NMR and HRMS. For reproducible results, follow guidelines in : document reaction conditions (solvent, temperature, equivalents), purification techniques (e.g., flash chromatography), and spectroscopic validation. Cross-reference with literature for known side reactions (e.g., Aloc deprotection under acidic conditions) .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Use accelerated stability testing: prepare buffered solutions (pH 2–10) and incubate at 25°C, 37°C, and 50°C. Monitor degradation via LC-MS at timed intervals. Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Document deviations using ’s reproducibility standards, including raw chromatograms and statistical analysis of degradation rates .

Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar derivatives?

- Methodological Answer : Combine H NMR (amide proton shifts), C NMR (carbonyl group signals), and IR (C=O stretching frequencies). For ambiguous cases, use 2D NMR (COSY, HSQC) to resolve overlapping signals. mandates baseline correction and chemical shift referencing for reproducibility .

Advanced Research Questions

Q. How can researchers optimize the orthogonal deprotection of Aloc and Boc groups without side reactions?

- Methodological Answer : Test selective deprotection agents (e.g., Pd(PPh) for Aloc, TFA for Boc) under inert atmospheres. Use kinetic studies (NMR monitoring) to identify optimal reaction times. Address contradictions in literature-reported conditions (e.g., solvent polarity effects) by designing a factorial experiment (DOE) with variables like temperature, catalyst loading, and solvent. Cite ’s emphasis on comparative analysis of alternative approaches .

Q. What methodologies resolve contradictions in reported H NMR chemical shifts for this compound across different solvents?

- Methodological Answer : Replicate experiments in DMSO-d6, CDCl, and DO. Use internal standards (e.g., TMS) and control for concentration effects. Apply ’s iterative qualitative analysis: compare datasets, identify outliers via statistical tests (e.g., Grubbs’ test), and validate with computational chemistry (DFT calculations for solvent-induced shifts) .

Q. How should researchers design a study to evaluate the impact of this compound’s stereochemical purity on peptide coupling efficiency?

- Methodological Answer : Synthesize enantiomeric pairs (D/L-forms) via chiral HPLC separation. Compare coupling yields (e.g., with Fmoc-amino acids) using mass-balance calculations and MALDI-TOF. Apply ’s subgroup analysis framework to assess variability between batches. Publish raw coupling kinetics data in supplemental materials per .

Q. What strategies mitigate spectral interference when characterizing this compound in complex mixtures (e.g., crude peptide ligations)?

- Methodological Answer : Employ LC-MS/MS with selective ion monitoring (SIM) for the parent ion ([M+H]). Use isotopic labeling (e.g., C-Aloc) to track specific fragments. requires validation with spiked recovery experiments (80–120% recovery range) and blank controls .

Data Analysis & Contradiction Management

Q. How can researchers systematically analyze conflicting reports on this compound’s solubility in polar aprotic solvents?

- Methodological Answer : Conduct a meta-analysis of solubility data (e.g., DMF, DMSO) from peer-reviewed studies. Use ’s FINER criteria to evaluate study feasibility and relevance. Perform regression analysis to identify factors (e.g., temperature, solvent grade) causing discrepancies. Publish findings in a comparative table with confidence intervals .

Q. What frameworks support hypothesis-driven research on this compound’s role in peptide backbone modification?

- Methodological Answer : Apply ’s PICO framework:

- Population : Peptide sequences with steric hindrance.

- Intervention : Incorporation of this compound.

- Comparison : Standard ornithine derivatives.

- Outcome : Improved coupling efficiency or stability.

Validate hypotheses via circular dichroism (secondary structure analysis) and MD simulations .

Guidance for Reproducibility

- Experimental Documentation : Follow ’s standards: report detailed synthetic procedures, instrument parameters, and raw spectral data in supplemental files.

- Literature Review : Use ’s protocols for systematic reviews, prioritizing primary sources over patents or non-peer-reviewed content.

- Conflict Resolution : Apply ’s iterative analysis for data contradictions, emphasizing transparency in negative results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.